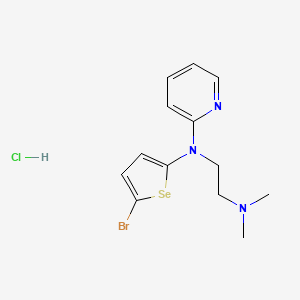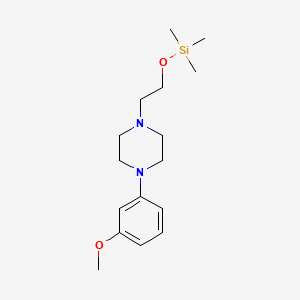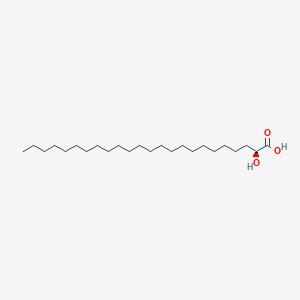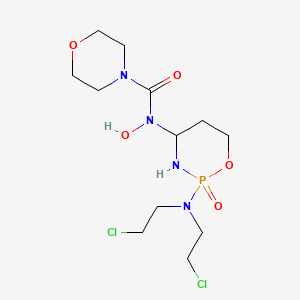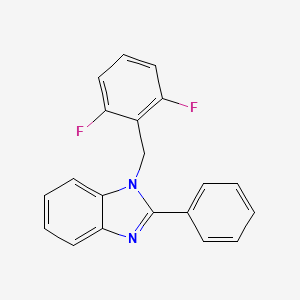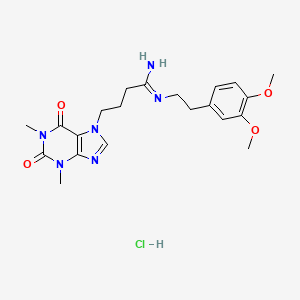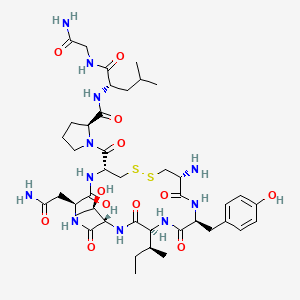
Bravelle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urofollitropin is a purified form of human follicle-stimulating hormone (FSH) used primarily to treat infertility in females by inducing follicle development in women without primary ovarian failure . It is derived from human urine and consists of two non-covalently linked glycoproteins, the alpha and beta subunits . This hormone plays a crucial role in the development of ovarian follicles, making it essential for reproductive health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Urofollitropin is typically extracted and purified from the urine of post-menopausal women . The process involves several steps to ensure the removal of impurities and other proteins. The hormone is then purified using advanced methods, including monoclonal antibody affinity purification .
Industrial Production Methods: In industrial settings, the production of urofollitropin involves large-scale collection of urine from post-menopausal women, followed by extraction and purification processes. The hormone is then formulated into a dry preparation containing menopausal gonadotrophin with follicle-stimulating activity .
Análisis De Reacciones Químicas
Types of Reactions: Urofollitropin, being a protein-based hormone, does not undergo typical chemical reactions like small organic molecules. it can be subject to glycosylation, a post-translational modification where carbohydrate groups are added to the protein .
Common Reagents and Conditions: The glycosylation process involves enzymes and specific conditions that facilitate the addition of carbohydrate groups to the protein structure .
Major Products Formed: The primary product formed from these reactions is the glycosylated form of urofollitropin, which is essential for its biological activity and stability .
Aplicaciones Científicas De Investigación
Urofollitropin has a wide range of applications in scientific research, particularly in the fields of reproductive medicine and endocrinology . Some of its key applications include:
Infertility Treatment: Urofollitropin is used to stimulate ovarian follicular growth in women undergoing assisted reproductive technologies such as in vitro fertilization (IVF) and gamete intrafallopian transfer (GIFT).
Hormone Replacement Therapy: It is used in hormone replacement therapy to induce ovulation in women with anovulatory infertility.
Research on Follicle Development: Urofollitropin is used in research studies to understand the mechanisms of follicle development and the role of FSH in reproductive health.
Mecanismo De Acción
Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and development . The primary molecular targets of urofollitropin are the FSH receptors on granulosa cells within the ovarian follicles .
Comparación Con Compuestos Similares
Follitropin Alfa: A recombinant form of FSH used for similar indications as urofollitropin.
Follitropin Beta: Another recombinant form of FSH with slightly different glycosylation patterns compared to follitropin alfa.
Uniqueness of Urofollitropin: Urofollitropin is unique in that it is derived from human urine, whereas follitropin alfa and beta are produced using recombinant DNA technology . This difference in production methods can lead to variations in glycosylation patterns and biological activity . Additionally, urofollitropin is often preferred in certain clinical settings due to its natural origin and historical use in reproductive medicine .
Propiedades
Fórmula molecular |
C42H65N11O12S2 |
|---|---|
Peso molecular |
980.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
Clave InChI |
ZDRRIRUAESZNIH-BZGUUIOASA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


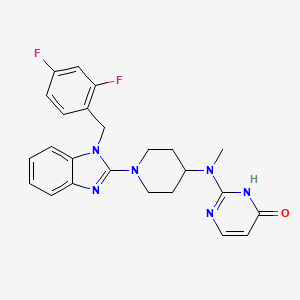
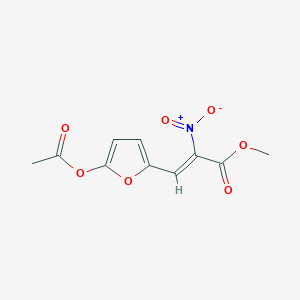
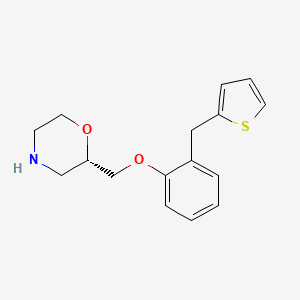
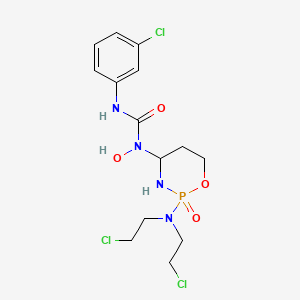
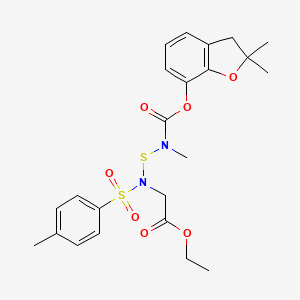
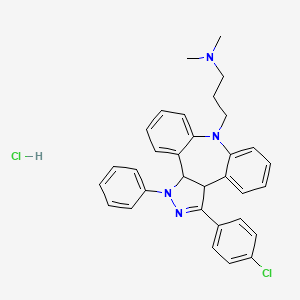
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
